N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic carboxamide featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include:
- A 1,3-benzodioxole group at the N-terminus, which is known to enhance metabolic stability and bioavailability in medicinal chemistry .
- An 11-methyl group and a 6-imino-2-oxo motif, which may influence tautomerism and intermolecular interactions .
Its crystallographic properties could be analyzed using SHELX or ORTEP-III software for precise bond-length and angle measurements .
Properties
Molecular Formula |
C30H27N5O5 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C30H27N5O5/c1-18-4-3-12-35-27(18)33-28-23(30(35)37)15-22(26(31)34(28)13-11-19-5-8-21(38-2)9-6-19)29(36)32-16-20-7-10-24-25(14-20)40-17-39-24/h3-10,12,14-15,31H,11,13,16-17H2,1-2H3,(H,32,36) |
InChI Key |
CBISZBOFSKEOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the benzodioxole and triazatricyclo frameworks. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exhibits promising biological activities:
- Anticancer Properties : Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a candidate for drug development in several therapeutic areas:
- Cancer Therapy : Its ability to modulate biological pathways makes it a subject of interest for developing novel anticancer agents.
- Inflammatory Diseases : Given its anti-inflammatory properties, it may be beneficial in treating conditions like rheumatoid arthritis or other inflammatory disorders.
- Antimicrobial Agents : With further research into its antimicrobial efficacy, it could lead to the development of new antibiotics.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
- Study on Anticancer Activity : A study reported that related benzodioxole derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
- Inflammation Inhibition : Research highlighted the effectiveness of similar compounds in inhibiting MMPs involved in inflammatory responses; this suggests that our compound may share these beneficial effects .
- Synthetic Methodologies : Recent advancements in synthetic methodologies have streamlined the production of such compounds through multicomponent reactions (MCRs), enhancing yield and efficiency while reducing environmental impact .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tricyclic carboxamides and pyrazole derivatives. Below is a detailed comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 1,3-benzodioxole group in the target compound distinguishes it from fluorophenyl () or simple methoxyphenyl analogs (). The 4-methoxyphenethyl chain introduces steric bulk compared to shorter alkyl chains (e.g., pentyl in ), which may affect receptor binding kinetics .
Structural Flexibility :
- Pyrazole derivatives () exhibit planar rigidity, whereas the tricyclic core of the target compound allows for conformational diversity, possibly enabling multi-target interactions .
Biological Implications :
- Compounds with methoxy or fluoro substituents () often show enhanced penetration through lipid bilayers, critical for CNS-targeting drugs.
- The target compound’s tricyclic system may mimic natural ligands (e.g., ATP analogs in kinase inhibition), though empirical validation is needed .
Computational Analysis :
- Molecular modeling using SHELX () could elucidate the target compound’s electron density distribution, while ORTEP-III () may visualize its 3D conformation relative to analogs.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C24H23N5O4
- Molecular Weight : 445.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : It potentially interacts with various receptors that regulate cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells by modulating mitochondrial pathways .
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity:
- Apoptosis Induction : Studies have shown that it can effectively induce apoptosis in various cancer cell lines .
- Cytotoxicity : The compound has demonstrated cytotoxic effects against different cancer types, with varying degrees of potency depending on the cellular context .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antifungal Activity : In vitro assays have indicated that it possesses antifungal properties against several pathogenic fungi .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
